molecular formula C20H24N4O B10942022 N,N,6-triethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,N,6-triethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10942022
M. Wt: 336.4 g/mol
InChI Key: PVPKHHPWSVVUDB-UHFFFAOYSA-N
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Description

N~4~,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolopyridine family.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

N~4~,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N~4~,6-TRIETHYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These interactions lead to the inhibition of kinase activity, which is crucial for the proliferation and survival of cancer cells . The compound occupies the ATP-binding pocket of the kinase, preventing its activation and subsequent signaling pathways .

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

N,N,6-triethyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O/c1-5-15-13-17(20(25)23(6-2)7-3)18-14(4)22-24(19(18)21-15)16-11-9-8-10-12-16/h8-13H,5-7H2,1-4H3

InChI Key

PVPKHHPWSVVUDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N(CC)CC

Origin of Product

United States

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